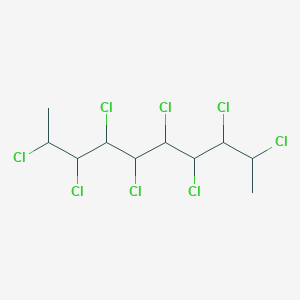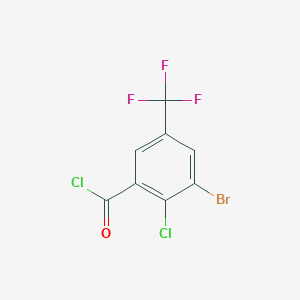
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2BrClF3O It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where benzoyl chloride is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: It reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.
Hydrolysis: Water or aqueous bases are used, often under mild heating.
Major Products
Nucleophilic Substitution: Products include substituted benzoyl derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Hydrolysis: 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid and hydrochloric acid.
科学的研究の応用
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and polymers
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an electrophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules .
類似化合物との比較
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a benzoyl chloride group.
3-(Trifluoromethyl)benzoyl chloride: Lacks the bromine and chlorine substituents.
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of multiple electron-withdrawing groups, which significantly influence its reactivity and chemical behavior. This makes it a valuable intermediate in the synthesis of various complex organic compounds.
特性
分子式 |
C8H2BrCl2F3O |
|---|---|
分子量 |
321.90 g/mol |
IUPAC名 |
3-bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrCl2F3O/c9-5-2-3(8(12,13)14)1-4(6(5)10)7(11)15/h1-2H |
InChIキー |
DMZYQHNCYNAQQH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)

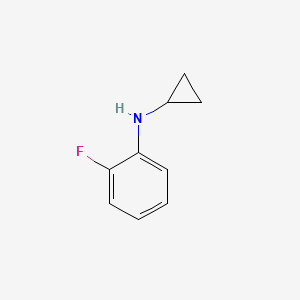

![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
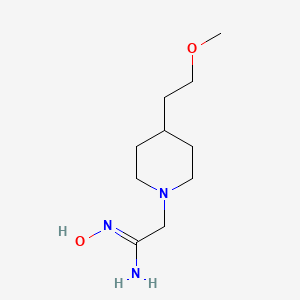
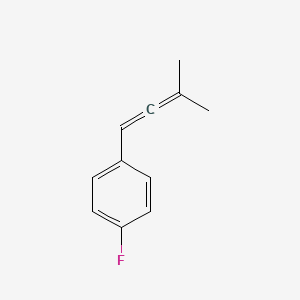
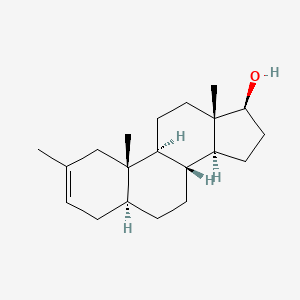


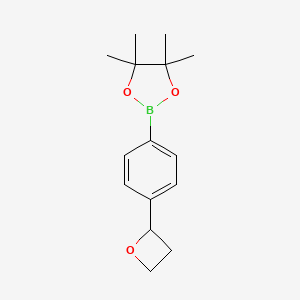

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
